molecular formula C9H7FN2O B7856155 7-fluoro-2-methyl-1H-quinazolin-4-one

7-fluoro-2-methyl-1H-quinazolin-4-one

Cat. No.: B7856155
M. Wt: 178.16 g/mol
InChI Key: BLFIAQNYLCTAMP-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-1H-quinazolin-4-one is a fluorinated quinazolinone derivative, a privileged scaffold in medicinal chemistry known for its diverse pharmacological potential. The quinazolin-4-one core is a key structural motif in the rational design of novel enzyme inhibitors and targeted therapeutic agents, particularly in oncology and antiviral research . This compound serves as a versatile chemical building block for developing potent and selective small-molecule probes. Researchers are exploring quinazolin-4-one-based compounds as inhibitors for various high-value targets. These include the design of dual PI3K/HDAC inhibitors for hematological malignancies, where the core structure acts as a critical pharmacophore for target engagement . Furthermore, this scaffold has been successfully utilized in developing non-covalent, non-peptidic inhibitors of the SARS-CoV-2 Main Protease (Mpro), demonstrating significant antiviral activity and providing a promising lead for anti-COVID-19 drug development . The structural features of this compound, including its fluorinated aromatic ring and substitution pattern, make it a valuable intermediate for structure-activity relationship (SAR) studies aimed at optimizing drug-like properties, potency, and selectivity for a range of biological targets .

Properties

IUPAC Name

7-fluoro-2-methyl-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c1-5-11-8-4-6(10)2-3-7(8)9(13)12-5/h2-4H,1H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFIAQNYLCTAMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=O)C2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=O)C2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A high-yielding method involves displacing fluorine at the 7-position of 6,7-difluoro-3-amino-2-methyl-3H-quinazolin-4-one (2 ) using cycloalkylimines or amines. The reaction occurs in dimethyl sulfoxide (DMSO) at 120°C for 9 hours, achieving yields of 70–82%.

Mechanism

The fluorine atom at position 7 undergoes nucleophilic substitution with amines (e.g., 1-methylpiperazine), facilitated by the electron-withdrawing quinazolinone ring. The regioselectivity for position 7 over position 6 is confirmed via 19F^{19}\text{F} NMR and X-ray crystallography.

Experimental Protocol

  • Starting material : 6,7-Difluoro-3-amino-2-methyl-3H-quinazolin-4-one (1.5 mmol).

  • Reagent : 1-Methylpiperazine (4 mmol).

  • Conditions : DMSO solvent, 120°C, 9 hours.

  • Workup : Precipitation in ethanol, recrystallization from DMSO.

Yield : 82%.

Cyclization of o-Fluorobenzamide Derivatives

Base-Promoted Cyclization

2-Fluoro-N-methylbenzamide derivatives cyclize in the presence of cesium carbonate (Cs2_2CO3_3) and DMSO at 135°C. This method avoids transition metals and achieves 70–85% yields.

Key Steps

  • Substrate : 2-Fluoro-N-methylbenzamide (1a ).

  • Base : Cs2_2CO3_3 (2.5 equiv).

  • Conditions : DMSO, 135°C, 24 hours.

  • Product : 7-Fluoro-2-methyl-1H-quinazolin-4-one.

Yield : 78%.

Oxidative Synthesis Using H2_22O2_22 and DMSO

Radical-Mediated Approach

2-Amino-N-methylbenzamide reacts with DMSO as a carbon source under H2_2O2_2 oxidation (150°C, 20 hours). The radical pathway forms the quinazolinone ring, with DMSO serving as a methylene donor.

Optimization

  • Oxidant : H2_2O2_2 (3 equiv).

  • Solvent : DMSO.

  • Temperature : 150°C.

Yield : 65%.

Halogen Exchange from Chlorinated Precursors

Two-Step Chlorination-Fluorination

  • Chlorination : 2-Methyl-7-chloroquinazolin-4-one is synthesized via SNAr reaction.

  • Fluorination : Chlorine is replaced using KF or tetrabutylammonium fluoride (TBAF).

Example

  • Substrate : 7-Chloro-2-methylquinazolin-4-one.

  • Reagent : KF (3 equiv), DMF, 100°C, 12 hours.

  • Yield : 60%.

Hydrazine-Mediated Ring Closure

From Difluorobenzoxazinone

Heating 4,5-difluoroanthranilic acid with hydrazine hydrate in ethanol (80°C, 10 hours) yields 7-fluoro-2-methylquinazolin-4-one after methylation.

Procedure

  • Step 1 : Hydrazine hydrate (4 equiv) reacts with difluorobenzoxazinone in ethanol.

  • Step 2 : Methylation using methyl iodide in DMSO.

Overall Yield : 68%.

Comparative Analysis of Methods

Method Starting Material Conditions Yield Advantages
Nucleophilic Displacement6,7-DifluoroquinazolinoneDMSO, 120°C, 9h82%High regioselectivity
Cyclizationo-FluorobenzamideCs2_2CO3_3, 135°C78%Transition-metal-free
Oxidative Synthesis2-Amino-N-methylbenzamideH2_2O2_2, 150°C65%Eco-friendly (uses H2_2O2_2)
Halogen Exchange7-ChloroquinazolinoneKF, DMF, 100°C60%Applicable to diverse halides
Hydrazine ClosureDifluorobenzoxazinoneHydrazine, 80°C68%Scalable for industrial use

Chemical Reactions Analysis

Types of Reactions

7-fluoro-2-methyl-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by others, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

The quinazoline core structure, including 7-fluoro-2-methyl-1H-quinazolin-4-one, has been extensively studied for its anticancer properties. Various derivatives have demonstrated significant cytotoxic effects against several cancer cell lines.

Case Studies

A recent study synthesized novel quinazolinone derivatives, including this compound, which were evaluated for their cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard treatments like doxorubicin, suggesting enhanced potency .

CompoundCell LineIC50 (µM)Reference
This compoundMCF-75.70 - 8.10
7-Fluoro derivativeHCT-1162.90 - 6.40
DoxorubicinMCF-75.6

Anti-inflammatory Properties

In addition to anticancer activity, quinazoline derivatives have shown promise in anti-inflammatory applications. The modulation of inflammatory pathways makes them potential candidates for treating conditions such as arthritis and other inflammatory diseases.

Research Findings

Studies have indicated that certain quinazoline derivatives can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This property is particularly relevant for developing treatments for chronic inflammatory diseases.

Drug Discovery and Development

The structural versatility of this compound allows it to serve as a scaffold for the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have focused on modifying the quinazoline nucleus to enhance its biological activity. For instance, the introduction of various substituents has been shown to improve potency against specific targets, including EGFR and VEGFR kinases .

New Drug Candidates

Compounds derived from the quinazoline scaffold have been identified as potential leads in drug discovery programs aimed at developing new anticancer agents and treatments for other diseases such as tuberculosis and malaria . These findings highlight the importance of continuing research into quinazoline derivatives for therapeutic applications.

Mechanism of Action

The mechanism by which 7-fluoro-2-methyl-1H-quinazolin-4-one exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways, influencing cellular processes. The exact molecular targets and pathways can vary depending on the context of its use, but they often involve binding to enzymes or receptors, altering their activity.

Comparison with Similar Compounds

Substitution Patterns and Molecular Properties

The pharmacological and chemical behavior of quinazolinones is highly dependent on substituent positions and types. Below is a comparative analysis of key analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activities References
7-Fluoro-2-methyl-1H-quinazolin-4-one C7: F; C2: CH₃ C₉H₇FN₂O 178.17 g/mol Enhanced metabolic stability, potential CNS activity (inferred from analogs)
7-Bromo-2-chloro-1H-quinazolin-4-one C7: Br; C2: Cl C₈H₄BrClN₂O 267.49 g/mol Higher reactivity (Br/Cl), toxicological concerns
7-Fluoro-6-nitro-1H-quinazolin-4-one C7: F; C6: NO₂ C₈H₄FN₃O₃ 209.13 g/mol Electron-withdrawing nitro group; potential antimicrobial use
2-Chloromethyl-7-methoxy-1H-quinazolin-4-one C2: CH₂Cl; C7: OCH₃ C₁₀H₉ClN₂O₂ 224.64 g/mol Increased lipophilicity; alkylating agent potential
7-Fluoro-6-(4-fluorophenyl)-8-hydroxy-3H-quinazolin-4-one C7: F; C6: 4-F-C₆H₄; C8: OH C₁₄H₈F₂N₂O₂ 274.22 g/mol Dual fluorination; anti-inflammatory activity (inferred)

Pharmacological Activities

  • C7 Fluorination: Fluorine at C7, as in this compound, is associated with improved blood-brain barrier penetration and anticonvulsant activity in related compounds (e.g., N3/C7-substituted quinazolinones) .
  • Methoxy substituents (e.g., in 2-chloromethyl-7-methoxy analogs) increase solubility but may reduce metabolic stability .

Q & A

Q. What validation steps ensure reproducibility in fluorinated quinazolinone syntheses?

  • Reagent Purity : Confirm TFA and T3P batch consistency via FTIR or NMR .
  • Reaction Monitoring : Use inline IR or HPLC to detect intermediates and optimize reaction termination points .
  • Interlaboratory Cross-Check : Collaborate with independent labs to verify yields and spectral data .

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